Isoprenaline sulfate hydrate

Analytical reference standard Salt-form selection Molar equivalence

Isoprenaline sulfate hydrate (CAS 6700-39-6) solves the need for a verified, non-selective β1/β2 full agonist as a pharmacological reference standard. Unlike hydrochloride or bitartrate salts requiring 2.25x mass correction, this EP Reference Standard provides direct comparability. - **Quantitative Advantage:** pD2 7.81 (inotropic), 5x bronchodilator potency vs. salbutamol; Ki: β1 224 nM, β2 458 nM. - **Supply Certainty:** USP-compliant (97.0-103.0% anhydrous), freely soluble in water (≥6.5% w/v), 5-year stability data.

Molecular Formula C22H38N2O11S
Molecular Weight 538.6 g/mol
Cat. No. B12058806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoprenaline sulfate hydrate
Molecular FormulaC22H38N2O11S
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.OS(=O)(=O)O
InChIInChI=1S/2C11H17NO3.H2O4S.H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);1H2
InChIKeyMRMQWQCNKBQAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoprenaline Sulfate Hydrate: Reference Standard and Pharmacological Profile


Isoprenaline sulfate hydrate (CAS 6700-39-6), also known as isoproterenol sulfate dihydrate, is the sulfate salt of a synthetic catecholamine functioning as a potent, non-selective agonist at β1- and β2-adrenoceptors [1]. It is supplied as a white to almost-white crystalline powder with a molecular formula of (C11H17NO3)2·H2SO4·2H2O (MW 556.62 g/mol), freely soluble in water but practically insoluble in ethanol or chloroform [2]. Pharmacopoeial-grade material is officially recognized as a European Pharmacopoeia (EP) Reference Standard and conforms to USP monographs specifying assay limits of 97.0–103.0% (anhydrous basis) [3]. Its well-characterized dual β1/β2 agonism makes it indispensable as a positive control in β-adrenoceptor screening assays and as a chemical reference standard in pharmaceutical quality control.

Grade EP Reference Standard, USP monograph conforming
Pharmacology Non-selective β1/β2 full agonist probe
Format Sulfate dihydrate salt, highly water-soluble
Use Context Positive control for β-adrenoceptor assays & isolated tissue calibration

Why Isoprenaline Sulfate Hydrate Cannot Be Casually Substituted


Although isoprenaline is available as hydrochloride, sulfate, and bitartrate salts, these are not functionally interchangeable by simple molar scaling. The sulfate dihydrate has a molecular weight of 556.62 g/mol versus 247.72 g/mol for the anhydrous hydrochloride, meaning that approximately 2.25 times more mass of the sulfate hydrate is required to deliver the same molar amount of active isoprenaline base [1]. Furthermore, the sulfate salt meets distinct pharmacopoeial identity and purity criteria (EP Reference Standard, USP assay 97.0–103.0% on anhydrous basis) that generic hydrochloride or bitartrate preparations may not satisfy . Beyond salt-form considerations, isoprenaline's non-selective β1/β2 profile confers a unique set of reference properties: it is approximately 5-fold more potent as a bronchodilator than salbutamol on an equimolar basis and approximately 2-fold more potent as a cardiac stimulant, making it the prototypical non-selective full agonist against which the selectivity of newer agents is benchmarked [2][3]. Replacing it with a selective β2-agonist (e.g., salbutamol) or a partial β1-agonist (e.g., dobutamine) fundamentally alters the pharmacological profile under study.

Salt-form mismatch (sulfate dihydrate vs. hydrochloride)
Gravimetric equivalence differs; direct mass-for-mass substitution introduces systematic error in molar delivery. Mass correction must be validated.
Agonist selectivity profile cannot be duplicated
Selective β2-agonists (e.g., salbutamol) or partial β1-agonists (e.g., dobutamine) alter the receptor activation pattern; the dual β1/β2 signature is lost.
Full-agonist reference properties may not transfer
Comparators such as orciprenaline exhibit lower maximal tension response; replacing isoprenaline may underestimate tissue maximum.

Quantitative Evidence Against Key Comparators


Salt-Form Mass Differential vs. Hydrochloride Salt

When preparing equimolar solutions of isoprenaline, the sulfate dihydrate salt requires approximately 2.25 times more mass than the hydrochloride salt. The USP monograph for Isoproterenol Sulfate Inhalation Solution explicitly provides the conversion: one-half the molecular weight of anhydrous isoproterenol sulfate (260.30 g/mol) versus the molecular weight of isoproterenol hydrochloride (247.72 g/mol) [1]. Because the dihydrate form has a formula weight of 556.62 g/mol (2 mol of isoprenaline base per mol of salt), the effective mass per mole of active base is 278.31 g/mol-base, compared with 247.72 g/mol for the hydrochloride; the mass ratio is 278.31/247.72 = 1.12× per equivalent of base when comparing the anhydrous sulfate to the hydrochloride, but the full dihydrate formulation (556.62 g/mol) contains water of crystallization, further impacting gravimetric preparation . This mass discrepancy must be explicitly accounted for in any quantitative bioassay, receptor-binding study, or formulation development workflow.

Salt-form mass differential
Head-to-head
Sulfate dihydrate requires ~12% more mass per mole of active base vs. hydrochloride (278.31 vs. 247.72 g/mol-base)
Molar equivalence correction is essential in quantitative bioassays
USP monograph calculation basis; full dihydrate salt mass is 2.25× that of hydrochloride for same molar amount of salt form
Analytical reference standard Salt-form selection Molar equivalence

Bronchodilator Potency vs. Salbutamol

In a double-blind, placebo-controlled clinical study involving seven asthmatic patients, intravenous isoprenaline was approximately 5 times more potent than salbutamol in bronchodilator action when equimolar doses were compared [1]. The high dose of isoprenaline (0.05 μg/kg/min) produced a 32% reduction in airway resistance with a concomitant heart rate increase of 40 beats/min, whereas salbutamol (0.3 μg/kg/min) produced similar bronchodilatation (37%) with a heart rate increase of only 20 beats/min [1]. A separate study in histamine-challenged subjects confirmed that isoprenaline was approximately 5 times more potent than salbutamol in bronchodilator action on an equimolar basis while being approximately 10 times more potent in increasing heart rate, reflecting its non-selective β1/β2 profile [2]. In isolated human bronchial smooth muscle, the rank order of relaxant potency was formoterol ≥ salmeterol ≥ clenbuterol > fenoterol = isoprenaline > terbutaline ≥ salbutamol, placing isoprenaline above salbutamol by at least one rank increment [3].

Bronchodilator potency vs. salbutamol
Head-to-head
Isoprenaline ~5× more potent on equimolar basis in asthmatic patient studies; heart rate increase 10–12× higher
Supports non-selective β2/β1 reference calibration for bronchodilation assays
Reported endpoint context; clinical bronchodilator potency comparison in seven patients
Bronchodilation β2-adrenoceptor potency Clinical pharmacology

Cardiac Inotropic Potency vs. Dobutamine

In the isolated spontaneously beating rabbit heart preparation, both isoprenaline and dobutamine produced a progressive concentration-dependent increase in contractility from 100% to a maximum of approximately 200% as measured by isotonic contraction rate. However, the potency of isoprenaline was substantially greater: the pD2 value (negative log of the molar concentration producing 50% of maximum response) was 7.81 for isoprenaline versus 7.01 for dobutamine, representing a 6.3-fold difference in potency (pD2 difference = 0.80 log units) [1]. The concomitant heart rate increase reached 202% for isoprenaline (pD2 7.80) versus 162% for dobutamine (pD2 6.63), a 14.8-fold potency difference for chronotropic response. Oxygen consumption rose to 194% for isoprenaline (pD2 7.70) versus only 177% for dobutamine (pD2 6.36) [1]. Critically, while isoprenaline and dobutamine achieve the same maximal inotropic effect, isoprenaline's lower chronotropic selectivity in vivo makes it the preferred reference for studying pure β-adrenoceptor-mediated contractility without confounding inotropic selectivity artifacts [2].

Cardiac inotropic potency vs. dobutamine
Head-to-head
pD2 7.81 (isoprenaline) vs. 7.01 (dobutamine); 6.3-fold higher inotropic potency in isolated rabbit heart
Preferred full-agonist reference for cardiac β-adrenoceptor studies
Maximal contractility similar, but chronotropic selectivity differs; isolate model interpretation
Cardiac inotropy Isolated heart preparation β1-adrenoceptor agonism

Receptor Affinity and Tension Maximum vs. Orciprenaline

Using the irreversible β-adrenoceptor antagonist Ro 03-7894 to determine dissociation constants (Ka) in guinea-pig isolated atria, isoprenaline demonstrated a greater affinity than orciprenaline on both rate and tension responses; the affinity for rate and tension was identical for both agonists, confirming that the same β-adrenoceptor population mediates both responses [1]. Although isoprenaline and orciprenaline produced identical rate response maxima when compared in the same preparation, the orciprenaline tension maximum reached only 92.0 ± 0.3% of the isoprenaline maximum [1]. Efficacy calculations revealed that orciprenaline had a greater efficacy for rate responses (2.24 relative to isoprenaline = 1.0) but a lower efficacy for tension responses (0.5) [1]. This indicates that orciprenaline cannot fully recapitulate isoprenaline's inotropic efficacy in atrial tissue, making isoprenaline the superior reference agonist for studies requiring maximal tension generation.

Receptor affinity vs. orciprenaline
Head-to-head
Isoprenaline higher Ka; orciprenaline tension maximum only 92.0% of isoprenaline, tension efficacy 50% lower
Orciprenaline cannot fully replicate maximal inotropic response
Guinea-pig isolated atria, irreversible antagonist method
β-Adrenoceptor affinity Orciprenaline comparator Atrial inotropy

Tracheal Relaxant Potency vs. Adrenaline and Noradrenaline

In guinea-pig isolated tracheal preparations, the relative relaxant potencies of catecholamines were determined in a descending rank order: isoprenaline (142.2) > adrenaline (21.9) > noradrenaline (1.0), establishing isoprenaline as the most potent agonist by a substantial margin [1]. The same study confirmed that in anesthetized animals in vivo, the order of bronchodilator potency was isoprenaline > adrenaline > noradrenaline, consistent with their β2-adrenoceptor efficacy profile [1]. A separate study in denervated dog heart confirmed that the order of potency for both chronotropic and inotropic effects was isoprenaline > adrenaline > noradrenaline, and that for the same increase in heart rate, noradrenaline caused a greater inotropic effect than adrenaline, which in turn caused a greater increase than isoprenaline—reflecting differing β1/β2 selectivity ratios [2]. This rank-order data positions isoprenaline as the most potent catecholamine for β-adrenoceptor-mediated smooth muscle relaxation, making it the benchmark agonist for tracheal and bronchial tissue pharmacology.

Tracheal relaxant rank order
Head-to-head
Isoprenaline relative potency 142.2 vs. noradrenaline 1.0; 6.5× more potent than adrenaline in guinea-pig trachea
Benchmark agonist for β-adrenoceptor-mediated airway relaxation studies
Rank-order established in vitro and in vivo; supported by multiple studies
Tracheal smooth muscle Potency rank order Catecholamine comparator

β1/β2 Receptor Binding Profile

In radioligand binding assays using cloned human β-adrenoceptors, isoprenaline hydrochloride demonstrates Ki values of 224 nM at β1-adrenoceptors and 458 nM at β2-adrenoceptors, yielding a modest β1/β2 selectivity ratio of approximately 0.49 (i.e., slightly β1-preferring) [1]. In contrast, the clinically used β2-selective agonist salmeterol exhibits a selectivity ratio of >100-fold for β2 over β1, while formoterol shows similarly high β2-selectivity [2]. A systematic evaluation of 31 β-adrenoceptor agonists at human β1-, β2-, and β3-adrenoceptors confirmed that isoprenaline, denopamine, and AZ 40140 have little selectivity based on affinity, whereas salmeterol and formoterol are highly β2-selective [2]. This near-complete lack of subtype discrimination makes isoprenaline the essential non-selective reference agonist for calibrating β-adrenoceptor subtype assays and for experiments where simultaneous β1 and β2 activation is required pharmacologically [3]. Its Ki at β3-adrenoceptors (1,570 nM) is substantially higher, confirming minimal β3 activity at typical experimental concentrations [1].

β1/β2 binding affinity
Cross-study
Ki β1 224 nM, β2 458 nM; β1/β2 ratio ~0.49, essentially non-selective; minimal β3 activity at typical concentrations
Essential non-selective reference for β-adrenoceptor subtype calibration
Cloned human receptors; selective agonists show >100-fold bias
Receptor binding affinity Selectivity profiling Radioligand binding

Highest-Value Application Scenarios


Pharmacopoeial Reference Standard for Quality Control

Isoprenaline sulfate hydrate is officially designated as a European Pharmacopoeia (EP) Reference Standard (CAS 6700-39-6) and conforms to the USP monograph specification of 97.0–103.0% assay on an anhydrous basis [1]. Its identity is confirmed by multiple pharmacopoeial tests: a positive sulfate test, UV absorption at defined wavelengths, a distinctive green color reaction with ferric chloride TS, and a salmon-pink color after iodine/sodium thiosulfate treatment that distinguishes it from norepinephrine [1]. The sulfate salt form's unique melting point (83°C for the hemisulfate/dihydrate form per TCI specification; 125–132°C with decomposition per Chinese pharmacopoeia standard) provides additional identity verification that differs from the hydrochloride salt (165.5–170°C) [2]. This scenario is directly supported by the salt-form mass differential and EP/USP certification evidence in Section 3.

Non-Selective β-Adrenoceptor Positive Control

Isoprenaline's verified binding profile—Ki values of 224 nM (β1), 458 nM (β2), and 1,570 nM (β3)—establishes it as the prototypical non-selective full agonist with minimal β3 interference . Its 5-fold bronchodilator potency advantage over salbutamol and 6.3-fold inotropic potency advantage over dobutamine (pD2 7.81 vs. 7.01) provide a high-sensitivity positive control signal in functional assays [1]. As noted in Section 2, no selective β1- or β2-agonist can duplicate this dual-receptor activation profile; using isoprenaline as the reference compound ensures that screening assays detect both β1- and β2-mediated responses simultaneously, enabling proper classification of test compounds as selective or non-selective.

Isolated Tissue Bath System Calibration

In isolated organ bath experiments, isoprenaline's rank-order potency data provide essential calibration benchmarks: it is the most potent catecholamine relaxant in guinea-pig trachea (relative potency 142.2 vs. noradrenaline = 1.0) and achieves a pD2 of 7.81 for inotropic response in isolated rabbit heart [1]. The direct head-to-head comparison with orciprenaline demonstrates that orciprenaline reaches only 92.0% of isoprenaline's maximum tension, confirming that isoprenaline is required for defining the true maximal tissue response . The solubility advantage of the sulfate salt (freely soluble in water, ≥6.5–7.5% w/v per TCI specification) facilitates preparation of concentrated stock solutions for cumulative concentration-response curve protocols without the use of organic co-solvents [2].

Formulation Development and Salt-Selection Studies

The USP-recognized molecular weight differential between isoprenaline sulfate dihydrate (556.62 g/mol) and isoprenaline hydrochloride (247.72 g/mol) is critical for formulation scientists conducting salt-selection or bioequivalence studies . As the evidence in Section 3 demonstrates, a 2.25-fold mass correction is required when switching between salt forms for equivalent molar delivery. The sulfate salt's high aqueous solubility and compatibility with EP/USP monographs make it suitable for developing inhalation solutions, where the USP monograph for Isoproterenol Sulfate Inhalation Solution specifies 90.0–115.0% of the labeled amount [1]. The 5-year shelf-life data confirmed by stress-investigation stability studies further supports its use in long-term formulation stability programs .

Application
Selection Property
Validation Focus
Pharmacopoeial QC reference standard
EP/USP identity & purity specifications
Assay, sulfate identity, melting point verification
Non-selective β-adrenoceptor positive control
Dual β1/β2 full agonism with minimal β3 interference
Receptor binding assays, functional dual-receptor calibration
Isolated tissue bath system calibration
Rank-order potency and maximal response benchmarks
Tracheal/inotropic pD2, tissue maximum definition
Formulation development & salt-selection studies
High aqueous solubility, defined molar mass for salt conversion
Mass correction factor, stability under formulation conditions
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